molecular formula C19H19N5OS B15105237 N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide

N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide

Cat. No.: B15105237
M. Wt: 365.5 g/mol
InChI Key: AKCZPGPRFIODKL-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a triazolopyridine moiety, and a methylsulfanyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridine Moiety: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction.

    Coupling with Indole-2-carboxamide: The final step involves coupling the triazolopyridine intermediate with indole-2-carboxamide under suitable reaction conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyridine moiety can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and triazolopyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles or electrophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or tool compound.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyridines: Compounds with similar triazolopyridine moieties.

    Indole-2-carboxamides: Compounds featuring the indole-2-carboxamide structure.

    Methylsulfanyl Derivatives: Compounds containing the methylsulfanyl group.

Uniqueness

N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19N5OS

Molecular Weight

365.5 g/mol

IUPAC Name

N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H19N5OS/c1-26-11-9-15(18-23-22-17-8-4-5-10-24(17)18)21-19(25)16-12-13-6-2-3-7-14(13)20-16/h2-8,10,12,15,20H,9,11H2,1H3,(H,21,25)

InChI Key

AKCZPGPRFIODKL-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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